3-{6-oxo-3-[4-(propan-2-yl)phenyl]pyridazin-1(6H)-yl}propanoic acid
Description
Properties
IUPAC Name |
3-[6-oxo-3-(4-propan-2-ylphenyl)pyridazin-1-yl]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3/c1-11(2)12-3-5-13(6-4-12)14-7-8-15(19)18(17-14)10-9-16(20)21/h3-8,11H,9-10H2,1-2H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJHFCFGTCAWCOX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{6-oxo-3-[4-(propan-2-yl)phenyl]pyridazin-1(6H)-yl}propanoic acid typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 4-(propan-2-yl)benzaldehyde with hydrazine hydrate to form the corresponding hydrazone, which is then cyclized to form the pyridazinone ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, precise temperature control, and efficient purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-{6-oxo-3-[4-(propan-2-yl)phenyl]pyridazin-1(6H)-yl}propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the ketone group to an alcohol.
Substitution: The aromatic ring and the pyridazinone core can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the aromatic ring or the pyridazinone core .
Scientific Research Applications
Anti-inflammatory Activity
Recent studies have highlighted the compound's potential as a cyclooxygenase (COX) inhibitor , specifically targeting COX-II, which is implicated in inflammatory processes. Research indicates that derivatives of pyridazinone structures exhibit significant anti-inflammatory effects. For instance, compounds similar to 3-{6-oxo-3-[4-(propan-2-yl)phenyl]pyridazin-1(6H)-yl}propanoic acid have shown IC50 values in the low micromolar range against COX-II, suggesting strong inhibitory activity comparable to established drugs like Celecoxib .
Antibacterial Properties
The compound has been investigated for its antibacterial properties. Similar pyridazinone derivatives have been reported to possess antibacterial activity against various pathogens, indicating that 3-{6-oxo-3-[4-(propan-2-yl)phenyl]pyridazin-1(6H)-yl}propanoic acid might also exhibit such properties. This application is particularly relevant in the context of rising antibiotic resistance .
Case Study 1: COX-II Inhibition
A study focused on the design and synthesis of novel COX-II inhibitors demonstrated that compounds with similar structural motifs to 3-{6-oxo-3-[4-(propan-2-yl)phenyl]pyridazin-1(6H)-yl}propanoic acid exhibited potent anti-inflammatory effects. The most effective compounds showed an IC50 value of approximately 0.52 μM against COX-II, suggesting that modifications to the pyridazinone core can enhance selectivity and potency .
Case Study 2: Antibacterial Activity
In another research endeavor, a series of pyridazinone derivatives were evaluated for their antibacterial efficacy. Compounds structurally related to 3-{6-oxo-3-[4-(propan-2-yl)phenyl]pyridazin-1(6H)-yl}propanoic acid displayed promising results against Gram-positive bacteria, indicating potential therapeutic applications in treating bacterial infections .
Future Directions and Research Opportunities
The versatility of 3-{6-oxo-3-[4-(propan-2-yl)phenyl]pyridazin-1(6H)-yl}propanoic acid opens numerous avenues for future research:
- Structural Modifications : Investigating how variations in substituents affect pharmacological properties could lead to more effective derivatives.
- Combination Therapies : Exploring its use in combination with other therapeutic agents may enhance efficacy against complex diseases like cancer and chronic inflammatory conditions.
- Mechanistic Studies : Further elucidation of its mechanism of action will provide insights into how it interacts at the molecular level, potentially leading to novel applications.
Mechanism of Action
The mechanism of action of 3-{6-oxo-3-[4-(propan-2-yl)phenyl]pyridazin-1(6H)-yl}propanoic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of cyclooxygenase enzymes, reducing inflammation and pain .
Comparison with Similar Compounds
Comparison with Similar Compounds
Pyridazinone-propanoic acid derivatives are studied for diverse pharmacological activities, including antihypertensive and anti-inflammatory effects. Below is a comparative analysis of structurally related compounds:
Table 1: Structural and Physicochemical Comparisons
Key Findings :
Substituent Effects: The 4-isopropylphenyl group in the target compound increases lipophilicity compared to the 4-fluorophenyl analog (), which may enhance membrane permeability but reduce aqueous solubility .
Chain Length Variations: Butanoic acid derivatives (e.g., 4-[3-(4-Methoxyphenyl)-6-oxopyridazin-1(6H)-yl]butanoic acid) have extended carbon chains, which may alter binding pocket interactions compared to propanoic acid analogs .
Heterocyclic Core Modifications: Pyrazolo-pyridine derivatives () replace the pyridazinone ring with a fused pyrazolo system, significantly altering electronic properties and conformational flexibility. For example, the trifluoromethyl-substituted analog (CAS 1018126-81-2) shows enhanced stability in metabolic assays .
Biological Activity
3-{6-oxo-3-[4-(propan-2-yl)phenyl]pyridazin-1(6H)-yl}propanoic acid, a member of the pyridazine family, has garnered attention due to its diverse biological activities. This compound exhibits potential therapeutic benefits across various medical fields, including antimicrobial, anti-inflammatory, and anticancer properties. This article provides a comprehensive overview of its biological activity based on recent research findings.
The compound's molecular formula is with a molecular weight of 272.3 g/mol. It features a pyridazine ring substituted with a propanoyl group and an isopropylphenyl moiety, which significantly influences its biological interactions.
Antimicrobial Activity
Research indicates that pyridazine derivatives exhibit notable antimicrobial properties. A study highlighted that various pyridazinone compounds demonstrated significant activity against Mycobacterium tuberculosis with IC90 values ranging from 3.73 to 40.32 μM . This suggests that compounds similar to 3-{6-oxo-3-[4-(propan-2-yl)phenyl]pyridazin-1(6H)-yl}propanoic acid may also possess similar efficacy against bacterial strains.
Anti-inflammatory Properties
The anti-inflammatory potential of pyridazine derivatives has been well-documented. Compounds in this class have shown dual inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are critical in the inflammatory response . This mechanism underlines the therapeutic promise of 3-{6-oxo-3-[4-(propan-2-yl)phenyl]pyridazin-1(6H)-yl}propanoic acid in treating inflammatory diseases.
Anticancer Activity
The anticancer effects of pyridazine derivatives are particularly noteworthy. In vitro studies have demonstrated that certain derivatives exhibit significant cytotoxicity against various cancer cell lines. For instance, compounds derived from the pyridazine structure showed IC50 values ranging from 13.004 µg/mL to 28.399 µg/mL against HepG2 cells, indicating promising anticancer activity . The structural modifications in these compounds are crucial for enhancing their potency and selectivity.
Case Studies and Research Findings
Q & A
Q. What methods assess metabolic stability in preclinical studies?
- In Vitro Models :
- Liver Microsomes : Incubate with NADPH; monitor parent compound depletion via LC-MS .
- CYP Inhibition : Screen against CYP3A4/2D6 isoforms using fluorescent substrates .
Notes
- Contradictions : Variability in biological data may stem from differences in cell culture conditions or compound batch purity. Always cross-reference with structural analogs (e.g., chlorophenyl derivatives) .
- Advanced Tools : Leverage PubChem’s computed properties (e.g., InChIKey, SMILES) for cheminformatics workflows .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
